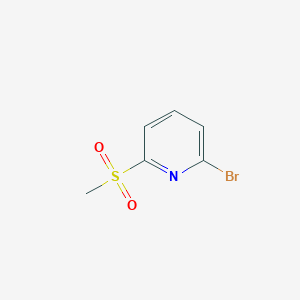

2-Bromo-6-(methylsulfonyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-6-(methylsulfonyl)pyridine is a halogenated pyridine derivative . It is used as a building block in the preparation of nitrogen-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods reported involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis

The molecular formula of this compound is C6H6BrNO2S . Its average mass is 236.086 Da and its monoisotopic mass is 234.930252 Da .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo Negishi cross-coupling reaction with aryl halides catalyzed by palladium .Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 387.7±42.0 °C at 760 mmHg . The compound has a molar refractivity of 45.7±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

Synthesis and Structural Studies

- 2-Bromo-6-(methylsulfonyl)pyridine derivatives play a role in the synthesis and structural analysis of various chemical compounds. For instance, 4-(methylsulfonyl)-2,6-di(pyrazol-1-yl)pyridine derivatives were used to synthesize iron(II) complexes, demonstrating a significant interplay between spin-crossover and crystallographic phase changes, showcasing how the compound can contribute to understanding the behavior of magnetic materials (Cook et al., 2015). Additionally, disulfonylation and dehydration of 5-halogenoanthranilamide derivatives using this compound related compounds resulted in the synthesis of N-(2-cyanophenyl)disulfonamides, expanding the chemical toolkit for creating novel compounds (Mphahlele & Maluleka, 2021).

Chemical Reactions and Synthesis Methods

- Research shows that this compound related compounds are involved in various chemical reactions and synthesis methods. For instance, reactions involving this compound derivatives have led to the creation of substituted 3-(bromoacetyl)pyridine and various heterocyclic compounds, indicating their versatility in organic synthesis (Zav’yalova et al., 2009). Additionally, the compound's derivatives have been utilized in the modified synthesis of Dexlansoprazole, an important pharmaceutical, highlighting its importance in the development of medicinal compounds (Gilbile et al., 2017).

Material Sciences and Catalysis

- The compound and its derivatives are utilized in material sciences and catalysis. For instance, their application in the synthesis of pyridyl-dihydrobenzooxaphosphole ligands demonstrates their role in the development of materials with specific chemical properties, such as those used in asymmetric hydrogenation of unfunctionalized alkenes (Qu et al., 2014). Furthermore, its derivatives have been used in the Suzuki cross-coupling reaction, indicating its significance in catalysis and the synthesis of novel pyridine-based derivatives with potential biological activities (Ahmad et al., 2017).

Safety and Hazards

Mécanisme D'action

Mode of Action

In the context of Suzuki-Miyaura coupling, a bromopyridine derivative like “2-Bromo-6-(methylsulfonyl)pyridine” would typically act as an electrophile. The bromine atom would be replaced by an organoboron compound in the presence of a palladium catalyst .

Biochemical Pathways

Without specific information on “this compound”, it’s difficult to comment on the exact biochemical pathways it might affect. Compounds synthesized using bromopyridine derivatives can have diverse biological activities .

Result of Action

The molecular and cellular effects of “this compound” would depend on the specific targets and pathways it affects. As a reagent in chemical synthesis, its primary effect would be the formation of new carbon-carbon bonds .

Action Environment

The efficacy and stability of “this compound” would likely depend on factors such as temperature, pH, and the presence of other reactants or catalysts. In the context of Suzuki-Miyaura coupling, for example, the reaction conditions are generally mild and tolerant of various functional groups .

Propriétés

IUPAC Name |

2-bromo-6-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSBGYNVIALPBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2523014.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523027.png)

![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)

![3-Methyl-7-[2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2523029.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2523031.png)

![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)